molecular formula C10H9ClN2O2 B1419725 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride CAS No. 1185294-89-6

4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride

Cat. No.: B1419725
CAS No.: 1185294-89-6
M. Wt: 224.64 g/mol
InChI Key: TWRNPORUHDQYBO-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-YL)benzoic acid is a chemical compound with the molecular formula C10H8N2O2 . It appears as a white to light yellow to light orange powder or crystal . It is used as a heterocyclic building block .


Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-1-YL)benzoic acid consists of a pyrazole ring attached to a benzene ring via a single bond, with a carboxylic acid group attached to the benzene ring . The molecular weight is 188.18 .


Physical and Chemical Properties Analysis

4-(1H-Pyrazol-1-YL)benzoic acid has a melting point of 269 °C . It is a solid at 20 degrees Celsius .

Scientific Research Applications

Pyrazole-Based Drug Interactions

Pyrazole derivatives, including compounds structurally related to 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride, show promising results in antimicrobial activities against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans. These compounds demonstrate their potential by exhibiting activities in line with the docking results, which implies a strong molecular interaction with target enzymes or proteins (Shubhangi et al., 2019).

Optical Nonlinearity Applications

A subclass of pyrazole derivatives, specifically N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, has been identified to possess significant optical nonlinearity, making them potential candidates for optical limiting applications. These findings are based on studies using the open-aperture z-scan technique, highlighting the importance of pyrazole derivatives in photonics and laser technology applications (B. Chandrakantha et al., 2013).

Cancer Inhibitory Activity

4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, structurally related to this compound, have been synthesized and evaluated for their antitumor activity against various cancer cell lines. These compounds exhibit promising antitumor activities, especially against lung cancer cells, suggesting the potential of pyrazole derivatives in the development of new anticancer drugs (Lingling Jing et al., 2012).

Antimicrobial Activities

Novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs have demonstrated significant antimicrobial activities. These compounds, derived from pyrazole derivatives, have shown promising results in in vitro antimicrobial activity assays, further underscoring the broad application of pyrazole-based compounds in combating microbial infections (Krishna Veni Chikkula & R. Sundararajan, 2017).

Supramolecular and Material Science Applications

Crystal Structure Determination

The use of pyrazole derivatives in crystallography has been exemplified by determining the crystal structure of large drug molecules. This approach combines solid-state NMR spectroscopy, crystal structure prediction, and density functional theory chemical shift calculations, marking an advancement in molecular structural determination techniques (M. Baias et al., 2013).

Luminescent Characterization and Sensor Applications

Safety and Hazards

4-(1H-Pyrazol-1-YL)benzoic acid is classified as a warning hazard. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name

4-pyrazol-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRNPORUHDQYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-89-6
Record name Benzoic acid, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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